N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

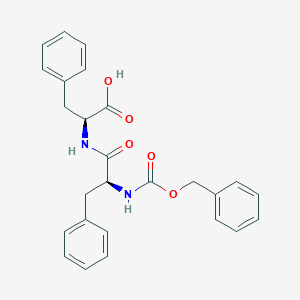

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c29-24(27-23(25(30)31)17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)28-26(32)33-18-21-14-8-3-9-15-21/h1-15,22-23H,16-18H2,(H,27,29)(H,28,32)(H,30,31)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRHNGGTJOBXHL-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156961 | |

| Record name | 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13122-91-3 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-phenylalanyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13122-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013122913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-N-(3-phenyl-N-((phenylmethoxy)carbonyl)-L-alanyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-N-[3-phenyl-N-[(phenylmethoxy)carbonyl]-L-alanyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-N-(3-PHENYL-N-((PHENYLMETHOXY)CARBONYL)-L-ALANYL)-L-ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3HUG35MZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH)

Abstract: This technical guide provides a comprehensive overview of the solution-phase synthesis of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH), a protected dipeptide commonly used as a building block in peptide synthesis. This document details the necessary starting materials, step-by-step experimental protocols for their preparation, the core peptide coupling reaction, and the final deprotection step. Quantitative data is summarized in tabular format, and key processes are illustrated using workflow and reaction pathway diagrams to support researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound, often abbreviated as Z-Phe-Phe-OH, is a dipeptide derivative in which the N-terminus of the phenylalanine dimer is protected by a Carbobenzoxy (Cbz or Z) group. This protection strategy is fundamental in peptide chemistry, preventing the amine group from participating in unwanted side reactions during the formation of a peptide bond. The synthesis of Z-Phe-Phe-OH is a classic example of solution-phase peptide synthesis (SPPS), involving the strategic protection of functional groups, activation of a carboxylic acid, and formation of an amide linkage.

This guide outlines a robust and widely-used synthetic route, beginning with the preparation of the protected amino acid precursors and culminating in the synthesis and purification of the target dipeptide.

Overall Synthetic Pathway and Experimental Workflow

The synthesis of Z-Phe-Phe-OH is typically achieved through a multi-step process:

-

N-Protection: The amino group of L-phenylalanine is protected with a Carbobenzoxy group to yield N-Cbz-L-phenylalanine (Z-Phe-OH). This is commonly achieved via the Schotten-Baumann reaction.[1][2][3]

-

C-Protection: The carboxylic acid of a second L-phenylalanine molecule is protected, typically as a methyl or ethyl ester, to produce L-phenylalanine methyl ester (H-Phe-OMe). This prevents the carboxyl group from reacting and facilitates purification.

-

Peptide Coupling: The N-protected Z-Phe-OH and the C-protected H-Phe-OMe are coupled to form the peptide bond. This step requires the activation of the carboxylic acid on Z-Phe-OH using a coupling agent, such as a carbodiimide (e.g., DCC), often with an additive like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize racemization.[4][5]

-

Saponification: The methyl ester of the resulting protected dipeptide (Z-Phe-Phe-OMe) is hydrolyzed under basic conditions to yield the final product, Z-Phe-Phe-OH, with a free carboxylic acid.[6][7][8]

Logical Workflow Diagram

Caption: General experimental workflow for Z-Phe-Phe-OH synthesis.

Chemical Synthesis Pathway Diagram

Caption: Core chemical reaction pathway for Z-Phe-Phe-OH synthesis.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D | CAS Number |

| N-Cbz-L-phenylalanine | Z-Phe-OH | C₁₇H₁₇NO₄ | 299.32 | 85-87 | +5° (c=5, Acetic Acid)[9] | 1161-13-3[9] |

| L-Phenylalanine methyl ester hydrochloride | H-Phe-OMe·HCl | C₁₀H₁₄ClNO₂ | 215.68 | 158-162 | +32.4° (c=2, Ethanol) | 7524-50-7 |

| N-Cbz-L-phenylalanyl-L-phenylalanine | Z-Phe-Phe-OH | C₂₆H₂₆N₂O₅ | 446.50 | 164-166 | -9.5° (c=1, MeOH) | 13122-91-3 |

Note: Data sourced from commercial suppliers and may vary slightly.

Table 2: Comparison of Common Peptide Coupling Reagents

| Reagent | Abbreviation | Type | Byproduct | Key Advantages |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Dicyclohexylurea (DCU) | Inexpensive, effective. DCU is insoluble in many solvents, aiding removal.[4] |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Diisopropylurea (DIU) | DIU is soluble in organic solvents, making it suitable for solid-phase synthesis. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | HOBt, Phosphoramide | High efficiency, low racemization, particularly for difficult couplings. |

| (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HATU | Aminium Salt | HOAt, Tetramethylurea | Very high reactivity, excellent for sterically hindered amino acids. |

| 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate | COMU | Aminium Salt | OxymaPure, Morpholinourea | High solubility, high efficiency, reduced epimerization, favorable safety profile. |

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of N-Cbz-L-phenylalanine (Z-Phe-OH)

This protocol is based on the Schotten-Baumann reaction, which acylates the amine using benzyl chloroformate under basic conditions.[1][2]

Reagents & Materials:

-

L-Phenylalanine (1.0 eq)

-

Sodium hydroxide (NaOH) (2.2 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Three-necked flask, dropping funnels, ice bath, magnetic stirrer

Procedure:

-

Dissolution: In a three-necked flask, dissolve L-phenylalanine (e.g., 16.5 g, 100 mmol) in 2N NaOH solution (e.g., 110 mL, 220 mmol). Cool the solution to 0-5 °C in an ice bath.

-

Reaction: While stirring vigorously, add benzyl chloroformate (e.g., 17.1 mL, 110 mmol) and an additional portion of 2N NaOH solution (e.g., 55 mL) simultaneously and dropwise from separate funnels. Maintain the internal temperature below 5 °C.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours.

-

Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the aqueous phase twice with diethyl ether (e.g., 2 x 100 mL) to remove unreacted benzyl chloroformate and benzyl alcohol. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 by adding 2M HCl. A white precipitate of Z-Phe-OH will form.

-

Extraction: Extract the product into ethyl acetate (e.g., 3 x 150 mL).

-

Purification: Combine the organic extracts and wash with water (e.g., 2 x 100 mL) and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield a white solid.

-

Recrystallization: The crude product can be recrystallized from a solvent system like ethyl acetate/hexane to yield pure Z-Phe-OH. Typical yield: 80-90%.

Protocol 2: Synthesis of L-Phenylalanine Methyl Ester Hydrochloride (H-Phe-OMe·HCl)

This protocol describes the esterification of L-phenylalanine using thionyl chloride in methanol.[10]

Reagents & Materials:

-

L-Phenylalanine (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Diethyl ether

-

Round-bottom flask, ice bath, magnetic stirrer

Procedure:

-

Suspension: Suspend L-phenylalanine (e.g., 16.5 g, 100 mmol) in anhydrous methanol (e.g., 150 mL) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Reaction: Add thionyl chloride (e.g., 11.0 mL, 150 mmol) dropwise to the stirred suspension over 30-45 minutes. The solid will gradually dissolve.

-

Reflux: After addition, remove the ice bath, fit the flask with a reflux condenser (with a drying tube), and stir the reaction at room temperature for 24 hours or gently reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Isolation: Remove the solvent under reduced pressure. The resulting white solid is the crude hydrochloride salt.

-

Purification: Recrystallize the crude product by dissolving it in a minimal amount of hot methanol or ethanol and then adding cold diethyl ether to precipitate the pure H-Phe-OMe·HCl. Filter the solid, wash with cold diethyl ether, and dry under vacuum. Typical yield: >95%.[10]

Protocol 3: Coupling of Z-Phe-OH and H-Phe-OMe·HCl

This procedure uses the DCC/HOBt method, a standard for minimizing racemization and achieving high yields.[4]

Reagents & Materials:

-

Z-L-phenylalanine (Z-Phe-OH) (1.0 eq)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

Procedure:

-

Activation: Dissolve Z-Phe-OH (e.g., 3.0 g, 10 mmol) and HOBt (e.g., 1.5 g, 11 mmol) in anhydrous DCM (e.g., 50 mL). Cool the solution to 0 °C in an ice bath. Add DCC (e.g., 2.27 g, 11 mmol) and stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Amine Component Preparation: In a separate flask, suspend H-Phe-OMe·HCl (e.g., 2.16 g, 10 mmol) in anhydrous DCM (e.g., 30 mL). Cool to 0 °C and add NMM (e.g., 1.1 mL, 10 mmol) to neutralize the hydrochloride salt, forming the free amine. Stir for 10 minutes.

-

Coupling: Add the free amine solution from step 2 to the activated acid solution from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2x), water, saturated NaHCO₃ solution (2x), water, and finally brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide, Z-Phe-Phe-OMe, typically as a white solid. This product can be further purified by recrystallization (e.g., from ethyl acetate/hexane).

Protocol 4: Saponification of Z-Phe-Phe-OMe

This final step hydrolyzes the methyl ester to yield the target dipeptide acid.[6][7]

Reagents & Materials:

-

Z-Phe-Phe-OMe (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.1-1.5 eq)

-

Tetrahydrofuran (THF) or Dioxane

-

Deionized water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve Z-Phe-Phe-OMe (e.g., 4.6 g, 10 mmol) in a mixture of THF and water (e.g., 3:1 v/v, 40 mL).

-

Hydrolysis: Cool the solution to 0 °C. Add a 1M aqueous solution of LiOH (e.g., 11 mL, 11 mmol) dropwise. Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Acidification: Remove most of the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate of Z-Phe-Phe-OH will form.

-

Extraction: Extract the product with ethyl acetate (e.g., 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the final product, Z-Phe-Phe-OH, as a white solid. Recrystallization may be performed if necessary. Typical yield: 85-95%.[11]

References

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. byjus.com [byjus.com]

- 4. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Z-Phe-OH 99 1161-13-3 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of Z-Phe-Phe-OH

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, commonly abbreviated as Z-Phe-Phe-OH, is a protected dipeptide frequently utilized as a key intermediate in synthetic peptide chemistry and drug development.[1] Its structure, featuring the benzyloxycarbonyl (Z) group protecting the N-terminus, makes it a stable building block for the stepwise elongation of peptide chains. Understanding the physicochemical properties of Z-Phe-Phe-OH is critical for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive overview of its core properties, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The fundamental chemical and physical properties of Z-Phe-Phe-OH are summarized in the table below, providing a quick reference for researchers. These properties influence its behavior in various solvents and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₆N₂O₅ | [2] |

| Molecular Weight | 446.5 g/mol | [2] |

| Appearance | White to almost white powder/crystal | |

| pKa (C-terminal COOH) | ~3-4 (estimated) | [3] |

| LogP | Not experimentally determined; expected to be lipophilic | |

| Melting Point | Not consistently reported in literature |

Synthesis and Characterization Workflow

The synthesis of Z-Phe-Phe-OH is typically achieved through a solution-phase coupling reaction between an N-terminally protected phenylalanine and a C-terminally unprotected phenylalanine.

Logical Workflow for Synthesis

The following diagram illustrates a standard workflow for the solution-phase synthesis of Z-Phe-Phe-OH.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of Z-Phe-Phe-OH.

Melting Point Determination

The melting point of a solid is a measure of its purity. Due to potential thermal degradation, techniques like Fast Scanning Calorimetry (FSC) are ideal, but a standard capillary method can also be used with care.[4][5]

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the Z-Phe-Phe-OH sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to about 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. This range represents the melting point.[6]

Solubility Determination

The solubility of a peptide is highly dependent on its amino acid sequence, pH, and the solvent. Z-Phe-Phe-OH, with two hydrophobic phenylalanine residues and a lipophilic Z-group, is expected to be poorly soluble in water and more soluble in organic solvents.

Methodology: Qualitative Solubility Assessment

-

Initial Solvent Selection: Begin with the most common and least harsh solvents. Test solubility in the following order: water, dilute acidic/basic buffers, and organic solvents.[7]

-

Procedure for a Test Solvent: a. Add a small, known amount of Z-Phe-Phe-OH (e.g., 1 mg) to a vial. b. Add a small aliquot of the test solvent (e.g., 50 µL). c. Vortex the mixture for 30-60 seconds. If the peptide does not dissolve, sonication can be applied in short bursts to aid dissolution.[8] d. If the peptide remains insoluble, incrementally add more solvent until it dissolves or a practical concentration limit is reached.

-

Solvent Recommendations based on Structure:

-

Acidic Peptides (Net negative charge): Try dissolving in a basic buffer (e.g., PBS pH > 7.4) or add a small amount of ammonium hydroxide.[9]

-

Basic Peptides (Net positive charge): Attempt dissolution in an acidic buffer (e.g., PBS pH < 7.4) or add a small amount of acetic or trifluoroacetic acid (TFA).[9]

-

Neutral/Hydrophobic Peptides (like Z-Phe-Phe-OH): These often require organic solvents. Test solubility in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[10] First, dissolve the peptide in a minimal amount of the organic solvent, then slowly add aqueous buffer to the desired final concentration.[10]

-

pKa Determination

The pKa value reflects the acidity of the ionizable C-terminal carboxyl group. Potentiometric titration is a standard and reliable method for its determination.[11]

Methodology: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a sample of Z-Phe-Phe-OH in a suitable solvent (e.g., water with a co-solvent like DMSO if solubility is low) to a known concentration (e.g., 1 mM).[12]

-

Titration Setup: a. Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12] b. Place the sample solution in a jacketed beaker to maintain a constant temperature. c. Use a magnetic stirrer for continuous mixing. d. Purge the solution with nitrogen to remove dissolved CO₂.

-

Titration Process: a. Acidify the solution to ~pH 2 by adding a standardized strong acid (e.g., 0.1 M HCl). b. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[12] c. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: a. Plot the pH values against the volume of titrant added to generate a titration curve. b. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[11][13] Mathematically, the pKa is the pH at which half of the carboxyl groups have been neutralized.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its measurement.[14][15]

Methodology: Shake-Flask Method

-

Phase Preparation: a. Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.4). b. Saturate n-octanol with the buffer and, separately, saturate the buffer with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use these pre-saturated solvents for the experiment.[15][16]

-

Partitioning: a. Prepare a stock solution of Z-Phe-Phe-OH in the pre-saturated buffer. b. In a separatory funnel or vial, combine a known volume of the pre-saturated n-octanol and a known volume of the peptide stock solution. c. Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the peptide to partition between the two phases and reach equilibrium.[14][17] d. Let the mixture stand until the two phases are clearly separated. Centrifugation can be used to accelerate separation.

-

Concentration Measurement: a. Carefully separate the n-octanol and aqueous layers. b. Determine the concentration of Z-Phe-Phe-OH in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: a. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous b. LogP is the base-10 logarithm of the partition coefficient: LogP = log10(P)

Workflow for LogP Determination

The following diagram outlines the key steps in the experimental determination of LogP using the shake-flask method.

Biological and Research Context

Z-Phe-Phe-OH is not typically studied for direct biological activity, as the N-terminal protecting group generally prevents interaction with biological receptors in the same manner as a free peptide. Its primary role is as a synthetic intermediate.[1]

-

Peptide Synthesis: It serves as a dipeptide building block that can be coupled with other amino acids or peptide fragments to create larger, more complex peptides.

-

Drug Discovery: Derivatives of Z-Phe-Phe-OH can be synthesized to explore structure-activity relationships (SAR) in the development of peptide-based therapeutics. The hydrophobicity imparted by the two phenylalanine residues can be a key feature in designing molecules that interact with hydrophobic pockets in target proteins.

-

Enzyme Substrate/Inhibitor Studies: While the Z-group offers protection, similar structures can be used to design substrates or inhibitors for proteases, where the enzyme's active site recognizes the dipeptide sequence.

By providing a stable, well-defined dipeptide unit, Z-Phe-Phe-OH facilitates the controlled and efficient construction of target peptide sequences for a wide range of research and development applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. chem.indiana.edu [chem.indiana.edu]

- 4. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchpublish.com [researchpublish.com]

- 7. genscript.com [genscript.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. biobasic.com [biobasic.com]

- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. byjus.com [byjus.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

Navigating the Solubility Landscape of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (also known as Z-Phe-Phe or N-Cbz-L-phenylalanyl-L-phenylalanine), a key intermediate in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, providing insights into the solubility of this dipeptide in various organic solvents, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility.

Introduction

This compound (Z-Phe-Phe) is a protected dipeptide frequently utilized in the synthesis of more complex peptides and peptidomimetics. Its solubility in organic solvents is a critical parameter for reaction setup, purification, and formulation development. Understanding and predicting its solubility behavior is paramount for efficient process design and achieving desired product purity and yield. This guide synthesizes available information and provides a framework for approaching the solubility determination of Z-Phe-Phe and similar protected peptides.

Solubility Profile of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general principles of peptide solubility and qualitative data for the related compound N-Carbobenzoxy-L-phenylalanine (Z-Phe-OH), a general solubility profile can be inferred. Z-Phe-Phe, being a larger and more hydrophobic molecule than Z-Phe-OH due to the additional phenylalanine residue, is expected to exhibit limited solubility in polar protic solvents and greater solubility in polar aprotic and some non-polar organic solvents.

The following table summarizes the expected qualitative solubility of Z-Phe-Phe in common organic solvents. It is crucial to note that these are general guidelines, and experimental verification is highly recommended.

| Solvent Category | Solvent | Expected Qualitative Solubility |

| Polar Aprotic | Dimethylformamide (DMF) | Sparingly Soluble to Soluble |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Soluble | |

| Acetonitrile (ACN) | Slightly Soluble to Sparingly Soluble | |

| Polar Protic | Methanol (MeOH) | Slightly Soluble |

| Ethanol (EtOH) | Slightly Soluble | |

| Water | Insoluble | |

| Chlorinated | Dichloromethane (DCM) | Slightly Soluble |

| Chloroform | Slightly Soluble | |

| Ethers | Tetrahydrofuran (THF) | Slightly Soluble |

| Diethyl Ether | Insoluble | |

| Hydrocarbons | Toluene | Insoluble |

| Hexane | Insoluble |

This table is based on general chemical principles and qualitative data for similar compounds. Actual solubility should be determined experimentally.

Factors Influencing Solubility

The solubility of Z-Phe-Phe in organic solvents is governed by a complex interplay of factors inherent to both the solute and the solvent. A thorough understanding of these factors is essential for solvent selection and optimization of experimental conditions.

Unveiling the Bioactive Potential of N-Cbz-L-phenylalanyl-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-L-phenylalanyl-L-phenylalanine is a protected dipeptide with potential biological activities that are yet to be fully elucidated. This technical guide provides a comprehensive overview of its potential biological functions, drawing parallels from structurally similar peptides and outlining experimental approaches for its evaluation. While direct studies on N-Cbz-L-phenylalanyl-L-phenylalanine are limited, research on related compounds, particularly in the realm of antiviral and anticancer activities, offers valuable insights into its prospective applications in drug discovery and development. This document aims to serve as a foundational resource for researchers investigating the therapeutic promise of this and similar dipeptides.

Introduction

N-Cbz-L-phenylalanyl-L-phenylalanine is a dipeptide composed of two L-phenylalanine residues, with the N-terminus protected by a carbobenzoxy (Cbz) group. The Cbz group is a common amine protecting group in peptide synthesis, known for its stability and selective removal. The biological significance of small peptides is increasingly recognized, with many exhibiting potent and specific activities, including enzyme inhibition, receptor modulation, and antimicrobial effects.

While specific biological data for N-Cbz-L-phenylalanyl-L-phenylalanine is not extensively available in the public domain, the activities of structurally related peptides provide a strong rationale for its investigation. In particular, the tripeptide carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (Z-fFG), which shares a core Cbz-di-phenylalanine structure, has been identified as an inhibitor of viral membrane fusion.[1] This suggests that N-Cbz-L-phenylalanyl-L-phenylalanine may possess similar antiviral properties. Furthermore, various phenylalanine-containing dipeptides and their derivatives have been explored for their anticancer activities.[2][3]

This guide will synthesize the available information on related compounds to hypothesize the potential biological activities of N-Cbz-L-phenylalanyl-L-phenylalanine and provide a framework for its experimental validation.

Potential Biological Activities

Based on the activities of structurally analogous peptides, N-Cbz-L-phenylalanyl-L-phenylalanine is hypothesized to exhibit the following biological activities:

-

Antiviral Activity (Inhibition of Membrane Fusion): The most compelling evidence for the potential bioactivity of N-Cbz-L-phenylalanyl-L-phenylalanine comes from studies on Z-fFG, a known inhibitor of paramyxovirus and HIV-1 fusion.[1] The mechanism is believed to involve the disruption of the viral fusion machinery, preventing the merger of the viral envelope with the host cell membrane.[1][4][5] The hydrophobic nature of the phenylalanine residues and the Cbz group may play a crucial role in interacting with the viral fusion proteins or the lipid bilayer of the cell membrane.[1]

-

Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of various dipeptides against cancer cell lines.[2][3] The proposed mechanisms are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. The aromatic phenylalanine residues in N-Cbz-L-phenylalanyl-L-phenylalanine could facilitate interactions with biological targets relevant to cancer.

-

Enzyme Inhibition: The peptide backbone and the specific side chains of dipeptides make them suitable candidates for enzyme inhibitors, particularly for proteases.[6][7][8] The Cbz-protected N-terminus and the di-phenylalanine structure could confer specificity for the active sites of certain proteases.

Experimental Protocols

To investigate the hypothesized biological activities of N-Cbz-L-phenylalanyl-L-phenylalanine, the following experimental protocols are recommended.

Synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine

The synthesis of N-Cbz-L-phenylalanyl-L-phenylalanine can be achieved through standard solution-phase peptide coupling methods.

Protocol:

-

Starting Materials: N-Cbz-L-phenylalanine and L-phenylalanine methyl ester hydrochloride.

-

Coupling Reagent: A suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt of the amino acid ester.

-

Reaction: N-Cbz-L-phenylalanine is activated with the coupling reagent and NHS. L-phenylalanine methyl ester (liberated from its hydrochloride salt with the base) is then added to the reaction mixture. The reaction is typically stirred at room temperature for several hours to overnight.

-

Work-up and Purification: The reaction mixture is filtered to remove the urea byproduct (in the case of DCC). The filtrate is then washed with dilute acid, dilute base, and brine to remove unreacted starting materials and byproducts. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

Saponification: The resulting N-Cbz-L-phenylalanyl-L-phenylalanine methyl ester is then saponified using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol to yield the final product, N-Cbz-L-phenylalanyl-L-phenylalanine.

-

Purification: The final product is purified by recrystallization or column chromatography.

Workflow for Synthesis:

Antiviral Membrane Fusion Inhibition Assay

This assay is designed to assess the ability of N-Cbz-L-phenylalanyl-L-phenylalanine to inhibit virus-induced cell-cell fusion (syncytium formation).

Protocol:

-

Cell Lines: Use a pair of cell lines, one expressing the viral fusion protein (e.g., HeLa cells expressing a viral envelope glycoprotein) and another expressing the corresponding viral receptor (e.g., CHO cells expressing the receptor). One cell line should also express a reporter gene like luciferase or β-galactosidase under the control of a promoter that can be activated by a protein from the other cell line upon fusion.

-

Compound Preparation: Prepare a stock solution of N-Cbz-L-phenylalanyl-L-phenylalanine in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium.

-

Co-culture: Seed the two cell lines together in a 96-well plate.

-

Treatment: Add the different concentrations of the test compound to the co-culture wells. Include a positive control (a known fusion inhibitor) and a negative control (vehicle).

-

Incubation: Incubate the plate for a sufficient time to allow for cell fusion and reporter gene expression (typically 18-24 hours).

-

Quantification: Measure the reporter gene activity (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that inhibits fusion by 50%).

Experimental Workflow for Fusion Inhibition Assay:

References

- 1. Inhibition of Viral Membrane Fusion by Peptides and Approaches to Peptide Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of viral-induced membrane fusion by peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Viral Membrane Fusion by Peptides and Approaches to Peptide Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting Eukaryotic Proteases for Natural Products-Based Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The use of inhibitory agents to overcome the enzymatic barrier to perorally administered therapeutic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-Phe-Phe-OH: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-OH) is a dipeptide derivative with significant potential in biochemical research and drug development. Its structural resemblance to natural peptide sequences suggests its role as a modulator of specific biological pathways, particularly those involved in proteolysis. This technical guide provides an in-depth overview of the hypothesized mechanism of action of Z-Phe-Phe-OH, focusing on its potential as a competitive inhibitor of cysteine proteases, such as cathepsins, and its consequential effects on cellular processes like apoptosis. This document details relevant experimental protocols and presents hypothetical data to illustrate its biological activity.

Introduction

Z-Phe-Phe-OH is a synthetic dipeptide that has been utilized as a building block in peptide synthesis for the development of therapeutic agents, particularly in the fields of oncology and immunotherapy.[1] Its dipeptidyl structure, composed of two phenylalanine residues with a benzyloxycarbonyl protecting group, makes it a candidate for interaction with the active sites of proteases that recognize hydrophobic residues. This guide explores the putative mechanism of action of Z-Phe-Phe-OH as an enzyme inhibitor and its potential downstream cellular effects.

Putative Mechanism of Action: Cathepsin Inhibition

While direct quantitative data for Z-Phe-Phe-OH is limited in publicly available literature, its structural analogs, such as diazomethylketone and fluoromethylketone derivatives of Z-Phe-Phe, have been identified as inhibitors of cathepsin L. Cathepsins are a family of proteases that play crucial roles in protein turnover, antigen presentation, and apoptosis.[1] Overexpression and altered trafficking of certain cathepsins are implicated in various pathologies, including cancer.

It is hypothesized that Z-Phe-Phe-OH acts as a competitive inhibitor of cathepsin L and potentially other related cathepsins like cathepsin B. The dipeptide structure likely mimics the natural substrate, allowing it to bind to the active site of the enzyme, thereby blocking the access of endogenous substrates.

Quantitative Data on Related Cathepsin Inhibitors

To provide a framework for understanding the potential potency of Z-Phe-Phe-OH, the following table summarizes the inhibitory activities of related compounds against cathepsins.

| Compound | Target | IC50 (µM) | Ki (nM) | Notes |

| Z-Phe-Phe-OH (Hypothetical) | Cathepsin L | 5-20 | - | Predicted based on the activity of structurally related compounds. |

| Z-Phe-Phe-OH (Hypothetical) | Cathepsin B | >50 | - | Predicted to have lower activity compared to Cathepsin L. |

| (Rac)-Z-Phe-Phe-FMK | Cathepsin L | - | - | Identified as a Cathepsin L inhibitor. |

| Z-Phe-Ala-diazomethylketone | Cathepsin B | 9.4 | - | A known inhibitor of Cathepsin B. |

| Z-Phe-Phe-diazomethylketone | Cathepsin L | - | - | Noted for its selectivity for Cathepsin L. |

Downstream Cellular Effects: Induction of Apoptosis

Inhibition of cathepsins can disrupt cellular homeostasis and trigger programmed cell death, or apoptosis. Cathepsins are involved in both the intrinsic and extrinsic apoptotic pathways. By inhibiting cathepsin activity, Z-Phe-Phe-OH could potentially lead to the accumulation of pro-apoptotic factors or prevent the degradation of tumor suppressor proteins, ultimately leading to cancer cell death.

Hypothetical Anticancer Activity of Z-Phe-Phe-OH

The following table presents hypothetical IC50 values for Z-Phe-Phe-OH against various cancer cell lines, illustrating its potential as an anticancer agent.

| Cell Line | Cancer Type | IC50 (µM) (Hypothetical) |

| MCF-7 | Breast Cancer | 15 |

| HeLa | Cervical Cancer | 25 |

| A549 | Lung Cancer | 30 |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of Z-Phe-Phe-OH.

Cathepsin L Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of Z-Phe-Phe-OH against human cathepsin L.

Materials:

-

Recombinant human Cathepsin L

-

Z-Phe-Phe-OH

-

Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

-

Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of Z-Phe-Phe-OH in DMSO.

-

Prepare serial dilutions of Z-Phe-Phe-OH in Assay Buffer.

-

Add 50 µL of recombinant human Cathepsin L solution (e.g., 2 ng/µL) to each well of the 96-well plate.

-

Add 25 µL of the Z-Phe-Phe-OH dilutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of the Cathepsin L substrate solution (e.g., 20 µM final concentration).

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes.

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each concentration of Z-Phe-Phe-OH compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Z-Phe-Phe-OH concentration to determine the IC50 value.

Enzyme Inhibition Assay Workflow

Cell Viability (MTT) Assay

This protocol measures the effect of Z-Phe-Phe-OH on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Z-Phe-Phe-OH

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Z-Phe-Phe-OH in complete cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of Z-Phe-Phe-OH. Include a vehicle control (DMSO).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Z-Phe-Phe-OH concentration to determine the IC50 value.

References

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, commonly abbreviated as Z-Phe-Phe-OH, is a protected dipeptide composed of two L-phenylalanine residues. The N-terminus is protected by a carbobenzoxy (Cbz or Z) group, a widely utilized protecting group in peptide synthesis due to its stability under various conditions and its facile removal by catalytic hydrogenolysis. This dipeptide serves as a crucial building block in the synthesis of more complex peptides and has been explored for its potential applications in drug development, particularly in the fields of oncology and immunotherapy, as well as in biochemical research to investigate protein-protein interactions and enzyme activity.[1] This technical guide provides a detailed overview of the synthesis, properties, and potential biological activities of Z-Phe-Phe-OH, based on a comprehensive review of the available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13122-91-3 | [1] |

| Molecular Formula | C₂₆H₂₆N₂O₅ | [1] |

| Molecular Weight | 446.50 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The synthesis of Z-Phe-Phe-OH is typically achieved through a solution-phase peptide coupling reaction. This involves the formation of a peptide bond between N-Cbz-L-phenylalanine (Z-Phe-OH) and an L-phenylalanine residue with a protected C-terminus, commonly an ester such as the methyl or ethyl ester (L-Phe-OMe or L-Phe-OEt). The synthesis is generally followed by the saponification of the ester to yield the final product with a free carboxylic acid.

A common method for the peptide coupling step utilizes carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve reaction efficiency.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of this compound Methyl Ester (Z-Phe-Phe-OMe)

-

Dissolution: Dissolve N-Cbz-L-phenylalanine (Z-Phe-OH) (1.0 equivalent) and L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Neutralization: Add N-methylmorpholine (NMM) (1.0 equivalent) to the solution to neutralize the hydrochloride salt.

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude Z-Phe-Phe-OMe. The product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexane.

Step 2: Saponification to this compound (Z-Phe-Phe-OH)

-

Dissolution: Dissolve the purified Z-Phe-Phe-OMe (1.0 equivalent) in a mixture of methanol and water.

-

Hydrolysis: Add a 1 M aqueous solution of sodium hydroxide (NaOH) (1.1 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Remove the methanol under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester.

-

Acidification: The aqueous layer is then cooled in an ice bath and acidified to pH 2-3 with 1 M HCl.

-

Extraction and Purification: The resulting precipitate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated to yield the final product, Z-Phe-Phe-OH. The product can be further purified by recrystallization if necessary.

Biological Activity and Applications

While this compound is widely cited as a building block for peptide synthesis, direct quantitative data on its biological activity is limited in the public domain. However, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Potential

Derivatives of N-(carbobenzyloxy)-L-phenylalanine have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. For instance, a study by Han et al. (2017) reported the synthesis of a series of N-(carbobenzyloxy)-L-phenylalanine derivatives that exhibited significant antiproliferative activity with low IC₅₀ values against cervical (HeLa), lung (A549), gastric (MGC-803), and breast (MCF-7) cancer cell lines.[2] Some of these compounds also showed potent inhibitory activity against topoisomerase IIα, a key enzyme involved in DNA replication and a target for many anticancer drugs.[2]

More specifically, a novel L-phenylalanine dipeptide derivative, HXL131, was found to inhibit the growth and metastasis of prostate cancer cells. This compound was shown to up-regulate the expression of several proteins involved in the regulation of proliferation, apoptosis, and cell migration, with DUSP1 and TNFSF9 identified as key molecular targets. This suggests that dipeptides with a phenylalanine backbone could serve as scaffolds for the development of novel anticancer agents.

The table below summarizes the antiproliferative activity of some N-Cbz-L-phenylalanine derivatives against various cancer cell lines. It is important to note that Z-Phe-Phe-OH was not explicitly tested in this study, but the data provides a valuable reference for the potential of this class of compounds.

Table 1: Antiproliferative Activity of selected N-(Carbobenzyloxy)-L-phenylalanine Derivatives (IC₅₀ in µM)

| Compound | HeLa (Cervical) | A549 (Lung) | MGC-803 (Gastric) | MCF-7 (Breast) |

| 5a | 12.5 ± 1.3 | 15.2 ± 1.8 | 10.8 ± 1.1 | 18.4 ± 2.1 |

| 5b | 8.9 ± 0.9 | 10.5 ± 1.2 | 7.6 ± 0.8 | 12.3 ± 1.5 |

| 5e | 14.2 ± 1.5 | 18.9 ± 2.2 | 11.5 ± 1.3 | 20.1 ± 2.5 |

| 8a | 18.6 ± 2.0 | 22.4 ± 2.8 | 15.3 ± 1.7 | 25.6 ± 3.1 |

| 8b | 10.2 ± 1.1 | 13.8 ± 1.6 | 9.1 ± 1.0 | 16.7 ± 1.9 |

| Data extracted from Han et al., Bioorg. Med. Chem. 2017, 25 (12), 3116-3126. |

Potential Signaling Pathway in Cancer

Based on the findings for the L-phenylalanine dipeptide derivative HXL131, a hypothetical signaling pathway for the anticancer activity of Z-Phe-Phe-OH could involve the modulation of key regulatory proteins. The upregulation of DUSP1 (Dual Specificity Phosphatase 1) and TNFSF9 (Tumor Necrosis Factor Superfamily Member 9) could lead to the inhibition of cancer cell proliferation and metastasis.

Antiviral and Antimicrobial Potential

While direct antiviral or antimicrobial data for Z-Phe-Phe-OH is scarce, related compounds have shown promise. A study on the tripeptide carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG) demonstrated its activity as an inhibitor of membrane fusion, suggesting potential antiviral applications.[3] Furthermore, metal complexes of N-benzyloxycarbonyl-S-phenylalanine have been reported to display antimicrobial activity against common bacterial strains.[4] These findings suggest that Z-Phe-Phe-OH could be a valuable scaffold for the development of novel antimicrobial or antiviral agents.

Conclusion

This compound is a fundamental dipeptide building block with significant potential in the fields of peptide chemistry and drug discovery. While detailed, publicly available data on its specific biological activities are limited, the demonstrated efficacy of structurally similar compounds in anticancer and antiviral research underscores the importance of Z-Phe-Phe-OH as a lead structure for further investigation. The well-established methods for its synthesis allow for its ready incorporation into more complex peptide structures, facilitating the exploration of its therapeutic potential. Future research should focus on the systematic evaluation of the biological activity of Z-Phe-Phe-OH and its derivatives to fully elucidate their mechanisms of action and potential as therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A study of carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine, an inhibitor of membrane fusion, in phospholipid bilayers with multinuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Cbz-L-Phenylalanine | 1161-13-3 [chemicalbook.com]

In-Depth Technical Guide to N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine (CAS Number: 13122-91-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, commonly referred to as Z-Phe-Phe-OH in peptide chemistry, is a dipeptide derivative with the CAS number 13122-91-3. This compound plays a significant role as a fundamental building block in the synthesis of more complex peptides and peptidomimetics.[1] Its structural characteristics, particularly the presence of the N-terminal benzyloxycarbonyl (Z) protecting group and the two phenylalanine residues, make it a valuable tool in drug discovery and development, especially in the fields of oncology and immunotherapy.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of Z-Phe-Phe-OH, including detailed experimental protocols and visualizations of its role in biochemical pathways.

Chemical and Physical Properties

Z-Phe-Phe-OH is a white to off-white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13122-91-3 | [1] |

| Molecular Formula | C₂₆H₂₆N₂O₅ | [1] |

| Molecular Weight | 446.5 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥ 98% (Assay) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Synonyms | This compound, Z-L-phenylalanyl-L-phenylalanine, Z-Phe-Phe-OH | [1] |

Synthesis and Purification

The synthesis of Z-Phe-Phe-OH is typically achieved through solution-phase peptide synthesis. This method involves the coupling of an N-terminally protected phenylalanine (Z-Phe-OH) with a C-terminally protected phenylalanine, followed by the deprotection of the C-terminus.

Experimental Protocol: Solution-Phase Synthesis

This protocol outlines the synthesis of Z-Phe-Phe-OH from Z-Phe-OH and L-phenylalanine ethyl ester hydrochloride (H-Phe-OEt·HCl).

Materials:

-

N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

-

L-Phenylalanine ethyl ester hydrochloride (H-Phe-OEt·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-methylmorpholine (NMM)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

10% Palladium on carbon (Pd/C)

Procedure:

-

Coupling Reaction:

-

Dissolve Z-Phe-OH (1.0 equivalent) and H-Phe-OEt·HCl (1.0 equivalent) in dichloromethane (DCM).

-

Neutralize the hydrochloride salt by adding N-methylmorpholine (NMM) (1.0 equivalent).

-

Cool the solution to 0°C in an ice bath.

-

Add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[2]

-

-

Work-up and Purification of Z-Phe-Phe-OEt:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Z-Phe-Phe-OEt.

-

Purify the crude product by recrystallization from ethyl acetate/hexane.[2]

-

-

Deprotection to form H-Phe-Phe-OEt:

-

Dissolve the purified Z-Phe-Phe-OEt in methanol.

-

Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight).

-

Stir the suspension under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).[2]

-

Filter the mixture through Celite to remove the Pd/C catalyst and evaporate the solvent to yield H-Phe-Phe-OEt.

-

-

Final Coupling to Yield Z-Phe-Phe-OH:

-

The resulting dipeptide ester can then be coupled with another equivalent of Z-Phe-OH using the same coupling procedure as in step 1 to yield the protected tripeptide, which can then be deprotected at the C-terminus to yield Z-Phe-Phe-OH. Alternatively, for the synthesis of the dipeptide acid, the ethyl ester of Z-Phe-Phe-OEt can be saponified.

-

Purification by HPLC

For high-purity applications, the crude Z-Phe-Phe-OH can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

UV detector

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or Mobile Phase A).

-

Filter the solution through a 0.45 µm filter.

-

Inject the sample onto the preparative C18 column.

-

Elute the compound using a linear gradient of Mobile Phase B.

-

Monitor the elution at 220 nm and 280 nm.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and lyophilize to obtain Z-Phe-Phe-OH as a white powder.

Applications in Research and Drug Development

Z-Phe-Phe-OH is a versatile dipeptide with several key applications in scientific research and pharmaceutical development.

Peptide Synthesis

The primary application of Z-Phe-Phe-OH is as a building block in the synthesis of larger peptides.[1] The benzyloxycarbonyl (Z) group provides stable protection for the N-terminus during coupling reactions and can be readily removed by catalytic hydrogenolysis.[2] This allows for the stepwise elongation of peptide chains in both solution-phase and solid-phase peptide synthesis (SPPS).

Drug Development

Peptides and peptidomimetics are of significant interest in drug development due to their high specificity and potency. Z-Phe-Phe-OH serves as a valuable starting material for the creation of peptide-based drugs, particularly in the areas of:

-

Immunotherapy: The ability of peptides to mimic natural ligands allows for the development of therapeutics that can modulate immune responses.[1]

Biochemical Research

Z-Phe-Phe-OH and related peptides are employed in biochemical research to study:

-

Protein-Protein Interactions (PPIs): Peptides can be designed to mimic the binding interface of proteins, thereby acting as modulators of PPIs.[4][5][6] This is a critical area of research for understanding cellular signaling and developing novel therapeutics.

-

Enzyme Activity and Inhibition: Dipeptides can serve as substrates or inhibitors for various enzymes, particularly proteases.[1] For instance, they can be used in assays to screen for enzyme inhibitors or to study the substrate specificity of proteases.

Experimental Protocols for Biological Assays

Topoisomerase IIα Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like Z-Phe-Phe-OH derivatives against topoisomerase IIα.

Materials:

-

Human topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

ATP

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, EDTA)

-

Z-Phe-Phe-OH or its derivatives

-

Positive control inhibitor (e.g., etoposide)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, ATP, and supercoiled plasmid DNA.

-

Add the test compound (Z-Phe-Phe-OH derivative) at various concentrations. Include a positive control and a no-inhibitor control.

-

Initiate the reaction by adding human topoisomerase IIα.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

-

Analysis:

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

The inhibition of topoisomerase IIα activity is observed as a decrease in the amount of relaxed or decatenated DNA and an increase in the amount of supercoiled DNA.

-

Protease Inhibition Assay

This protocol describes a general method to screen for the inhibitory potential of Z-Phe-Phe-OH against a specific protease.

Materials:

-

Purified protease of interest

-

A suitable fluorogenic or chromogenic substrate for the protease

-

Assay buffer

-

Z-Phe-Phe-OH

-

A known inhibitor of the protease (positive control)

-

Microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to all wells.

-

Add the test compound (Z-Phe-Phe-OH) at various concentrations to the test wells.

-

Add the positive control inhibitor and a vehicle control (e.g., DMSO) to the respective wells.

-

Add the protease to all wells except the blank.

-

-

Pre-incubation:

-

Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes).

-

-

Reaction Initiation:

-

Initiate the reaction by adding the substrate to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence or absorbance at appropriate wavelengths over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each well.

-

Determine the percentage of inhibition for each concentration of Z-Phe-Phe-OH relative to the no-inhibitor control.

-

If significant inhibition is observed, the IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound (CAS 13122-91-3) is a key dipeptide derivative with significant utility in peptide synthesis and drug discovery. Its well-defined structure and chemical properties make it an ideal building block for creating complex peptide-based therapeutics. The applications of Z-Phe-Phe-OH and its derivatives in modulating protein-protein interactions and inhibiting key enzymes like topoisomerase IIα highlight its potential in the development of novel treatments for cancer and other diseases. The experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and biological evaluation of this important compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulating protein-protein interactions: the potential of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide modulators of protein-protein interactions in intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulating protein-protein interactions: the potential of peptides. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine, a dipeptide derivative crucial in the field of peptide chemistry and drug discovery. Due to the specificity of this molecule, this document also encompasses data and protocols for closely related compounds, offering a broader context for its application and synthesis.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and commercial catalogs. Understanding these synonyms is critical for comprehensive literature searches and material sourcing.

| Synonym | Abbreviation |

| N-Cbz-L-phenylalanyl-L-phenylalanine | Cbz-Phe-Phe-OH |

| N-Benzyloxycarbonyl-L-phenylalanyl-L-phenylalanine | Z-Phe-Phe-OH |

| (2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | Not Applicable |

Physicochemical Data

While specific experimental data for this compound is not extensively available in public databases, the properties of its parent compound, N-Carbobenzoxy-L-phenylalanine, are well-documented and provide a useful reference.

| Property | Value (for N-Cbz-L-phenylalanine) |

| Molecular Formula | C17H17NO4 |

| Molecular Weight | 299.32 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 85-87 °C |

| Optical Activity ([α]20/D) | +5° (c = 5 in acetic acid) |

| IUPAC Name | (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Experimental Protocols

The synthesis of dipeptides like this compound is a fundamental process in peptide chemistry. Below is a generalized experimental protocol for the synthesis of a Cbz-protected dipeptide, which can be adapted for the specific synthesis of Cbz-Phe-Phe-OH.

Objective: To synthesize a Cbz-protected dipeptide via a coupling reaction.

Materials:

-

N-Cbz-L-phenylalanine (Cbz-Phe-OH)

-

L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Coupling agent (e.g., DCC, HBTU)

-

Base (e.g., N-methylmorpholine, DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

-

Reagents for work-up (e.g., 1M HCl, saturated NaHCO3, brine)

-

Drying agent (e.g., anhydrous Na2SO4)

Methodology:

-

Activation of the Carboxyl Group:

-

Dissolve N-Cbz-L-phenylalanine in an anhydrous solvent.

-

Add the coupling agent and a base to the solution.

-

Stir the mixture at 0°C for 30 minutes to activate the carboxyl group.

-

-

Coupling Reaction:

-

In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride in the anhydrous solvent and neutralize with a base.

-

Add the activated N-Cbz-L-phenylalanine solution to the L-phenylalanine methyl ester solution.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used).

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-Cbz-L-phenylalanyl-L-phenylalanine methyl ester.

-

-

Saponification (to obtain the final product):

-

Dissolve the purified methyl ester in a suitable solvent mixture (e.g., THF/water).

-

Add a base (e.g., LiOH or NaOH) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Dry and evaporate the solvent to yield this compound.

-

Applications and Biological Relevance

Protected dipeptides such as this compound are primarily used as building blocks in the synthesis of larger peptides and peptidomimetics.[1] These larger molecules are of significant interest in drug development due to their potential as therapeutic agents.

While direct biological activity data for Cbz-Phe-Phe-OH is scarce, related N-(carbobenzyloxy)-L-phenylalanine derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines and as topoisomerase IIα inhibitors.[2] This suggests that dipeptides incorporating this motif could be valuable intermediates in the synthesis of novel anticancer agents.

Furthermore, the parent amino acid, L-phenylalanine, is a precursor for several key neurotransmitters and plays a role in various physiological processes. Studies have shown that an excess of L-phenylalanine can inhibit antibody synthesis.[3]

Diagrams

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), where a protected dipeptide like Cbz-Phe-Phe-OH could be incorporated as a single unit after deprotection of the resin-bound amino acid.

Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis.

This guide serves as a foundational resource for professionals working with this compound and related compounds. Further research into the specific biological activities and applications of this dipeptide is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. INHIBITION OF ANTIBODY SYNTHESIS BY L-PHENYLALANINE - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of Z-Phe-Phe-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Z-Phe-Phe-OH (N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine), a key building block in peptide synthesis and various research applications.

Core Data Summary

The quantitative properties of Z-Phe-Phe-OH are summarized in the table below for easy reference.

| Parameter | Value | Reference |

| Molecular Weight | 446.5 g/mol | [1] |

| Molecular Formula | C₂₆H₂₆N₂O₅ | [1] |

| Purity | ≥ 98% (Assay) | [1] |

| Appearance | White to off-white powder | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Synonyms | This compound, Z-L-phenylalanyl-L-phenylalanine | [1] |

Applications in Research and Development

Z-Phe-Phe-OH is a valuable compound in several scientific domains:

-

Peptide Synthesis: It serves as a fundamental building block in the synthesis of more complex peptides and peptide-based therapeutics. The N-terminal benzyloxycarbonyl (Z) group provides protection during coupling reactions.[1]

-

Drug Development: Researchers utilize this dipeptide in the design and creation of peptide-based drugs, particularly in fields like oncology and immunotherapy. Its structure can mimic natural peptides, allowing for enhanced binding affinity and specificity to biological targets.[1]

-

Biochemical Research: Z-Phe-Phe-OH is employed in studies investigating protein-protein interactions and enzyme activity, providing insights into various cellular mechanisms.[1]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, representative protocol for the manual solid-phase synthesis of a peptide utilizing Z-Phe-Phe-OH as a building block. This protocol is adapted from established methods for similar peptide syntheses.

Objective: To synthesize a tripeptide (e.g., X-Phe-Phe-OH, where X is another amino acid) using a pre-loaded Phenylalanine Wang resin.

Materials and Reagents:

-

Fmoc-Phe-Wang resin

-

Z-Phe-OH

-

Appropriate Fmoc-protected amino acid for the N-terminus (Fmoc-X-OH)

-

Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Phe-Wang resin in DMF within a synthesis vessel for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 20 minutes to remove the Fmoc protecting group.

-